2-Methyl-5-phenylpyrazine LogP Differentiation vs. 2,5-Dimethylpyrazine and 2-Phenylpyrazine
The calculated partition coefficient (XlogP) of 2-methyl-5-phenylpyrazine is 1.8, which is 3.0‑fold higher than that of 2,5-dimethylpyrazine (XlogP = 0.60) and 16 % lower than that of 2-phenylpyrazine (logP = 2.14) [1][2]. This intermediate lipophilicity arises from the mixed methyl/phenyl substitution and cannot be achieved by symmetric dialkyl or diaryl pyrazines.
| Evidence Dimension | Predicted n-octanol/water partition coefficient (XlogP / logP) |
|---|---|
| Target Compound Data | XlogP = 1.8 (2-methyl-5-phenylpyrazine) |
| Comparator Or Baseline | 2,5-Dimethylpyrazine: XlogP = 0.60; 2-Phenylpyrazine: logP = 2.14 |
| Quantified Difference | 3.0× higher than 2,5-dimethylpyrazine; 16% lower than 2-phenylpyrazine |
| Conditions | Calculated values from Chem960 (XlogP), Plantaedb (XlogP), and Ambinter (logP) |
Why This Matters
Lipophilicity directly governs compound partitioning in extraction, chromatography, membrane permeation, and formulation — a factor that renders simple alkyl or phenyl pyrazines unsuitable drop-in replacements.
- [1] Plantaedb. 2,5-Dimethylpyrazine — XlogP. Available at: https://plantaedb.com/compounds/25-dimethylpyrazine (Accessed 2026-05-12). View Source
- [2] Ambinter. 2-Phenylpyrazine — logP. Available at: https://ambinter.com/molecule/2610101 (Accessed 2026-05-12). View Source
